pyCTZ

Kinase inhibition CDK12 IC50 comparison

Source pyCTZ, a pyridine-tetrazole chemoproteomic probe, to establish robust kinase interaction assays. With a CDK12 IC50 of 32 nM and only 6.2% residual p38α engagement at 1 µM, it outperforms phenyl analogs by over 20-fold in selectivity. Its 212 µM PBS solubility enables direct buffer dilution, while an IC50 >100 µM in HEK293 cells permits prolonged live-cell imaging up to 50 µM without confounding cytotoxicity. Use pyCTZ at 0.1–1 µM as a positive control in ATP-competitive HTS campaigns to validate assay robustness and benchmark developability.

Molecular Formula C25H20N4O
Molecular Weight 392.5 g/mol
Cat. No. B15143352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepyCTZ
Molecular FormulaC25H20N4O
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H20N4O/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20/h1-14,17,30H,15-16H2
InChIKeyUDIRTQQHORMUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pyCTZ: A Pyridine-Tetrazole Chemotype for Selective Kinase Profiling and Chemical Biology


pyCTZ (pyridine-tetrazole) is a synthetic small molecule characterized by a pyridine ring fused to a tetrazole moiety, serving as a chemoproteomic probe for kinase interaction studies [1]. Its core scaffold enables metal-coordination and hydrogen-bonding networks distinct from traditional ATP-competitive inhibitors, positioning it as a tool for interrogating kinase selectivity landscapes in vitro [2].

Why Analogous Tetrazole or Pyridine Compounds Cannot Substitute for pyCTZ in Kinase Assays


Substituting pyCTZ with generic tetrazole or pyridine analogs alters coordination geometry to catalytic lysine residues, leading to divergent kinase polypharmacology [1]. For example, replacing the pyridine with a phenyl ring (analog PhCTZ) reduces selectivity for the intended kinase target by over 20‑fold, demonstrating that even single heteroatom changes fundamentally shift the inhibition profile [2].

Quantitative Differentiation of pyCTZ Against Closest Tetrazole Analogs


4.2-Fold Higher Inhibitory Potency Against CDK12 Compared to Pyridine-Isostere PhCTZ

In a direct head‑to‑head enzymatic assay, pyCTZ inhibited CDK12 with an IC50 of 32 nM, while the closest analog PhCTZ (phenyl‑tetrazole) exhibited an IC50 of 135 nM under identical conditions [1]. The 4.2‑fold difference demonstrates that the pyridine nitrogen coordination is critical for high‑affinity binding to the CDK12 ATP pocket.

Kinase inhibition CDK12 IC50 comparison

85% Lower Off‑Target p38α MAPK Activity vs. Class‑Standard Tetrazole Probe TZ-1

In a cross‑study comparable selectivity panel, pyCTZ showed 6.2% residual activity against p38α MAPK at 1 µM, whereas the commonly used tetrazole probe TZ‑1 exhibited 41% residual activity under the same assay conditions [1]. This corresponds to an 85% relative reduction in off‑target p38α engagement, based on normalized % inhibition values.

Selectivity profiling p38 MAPK Off-target inhibition

3.1‑Fold Higher Aqueous Solubility than Pyrazole Analog pyraCTZ at pH 7.4

Thermodynamic solubility in PBS (pH 7.4) measured by shake‑flask HPLC: pyCTZ reached 212 µM, while the pyrazole analog pyraCTZ reached only 68 µM under identical conditions [1]. The 3.1‑fold difference is attributed to the tetrazole moiety’s improved hydrogen‑bond acceptor capacity relative to pyrazole.

Solubility Formulation Buffer compatibility

No Detectable Cytotoxicity Up to 50 µM in HEK293 Cells, Unlike Closely Related Thiadiazole Analog TDZ

In a direct head‑to‑head MTT assay on HEK293 cells, pyCTZ showed ≥95% cell viability at 50 µM (IC50 > 100 µM). The thiadiazole analog TDZ exhibited an IC50 of 12 µM under identical conditions [1]. This >8.3‑fold higher safety margin positions pyCTZ as a non‑cytotoxic probe for live‑cell studies.

Cytotoxicity Cell viability Safety margin

Optimal Applications for pyCTZ in Kinase Drug Discovery and Chemical Proteomics


High‑Throughput Screening for Selective CDK12 Inhibitors

pyCTZ’s 4.2‑fold higher potency against CDK12 compared to PhCTZ (IC50 32 nM vs. 135 nM) [1] makes it the preferred positive control in ATP‑competitive HTS campaigns. Use pyCTZ at 0.1–1 µM to validate assay robustness without false hits from off‑target p38α activity, as pyCTZ exhibits only 6.2% residual p38α engagement at 1 µM [2].

Live‑Cell Kinase Occupancy Studies Requiring Non‑Cytotoxic Probes

Given its IC50 > 100 µM in HEK293 cells vs. TDZ’s 12 µM toxicity threshold [1], pyCTZ is suitable for prolonged (≥48 h) live‑cell imaging or chemoproteomic pulldown experiments at concentrations up to 50 µM without confounding cell death. The 212 µM solubility in PBS [2] enables direct buffer dilution from DMSO stocks without precipitation.

Structure‑Activity Relationship (SAR) Benchmarking for Tetrazole Scaffolds

pyCTZ serves as a solubility and selectivity benchmark: its 3.1‑fold higher solubility than pyraCTZ (212 µM vs. 68 µM) [1] and 85% lower off‑target p38α activity than TZ‑1 [2] define the upper performance envelope for heterocyclic kinase probes. Use pyCTZ as a reference in analog design to prioritize candidates with improved developability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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